molecular formula C12H14O4 B13762667 3'-Methoxy-4'-(methoxymethoxy)cinnamaldehyde CAS No. 56862-58-9

3'-Methoxy-4'-(methoxymethoxy)cinnamaldehyde

Cat. No.: B13762667
CAS No.: 56862-58-9
M. Wt: 222.24 g/mol
InChI Key: DSMOYXWZPJLKEI-ARJAWSKDSA-N
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Description

2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a propenal group attached to a phenyl ring substituted with methoxy and methoxymethoxy groups. Its systematic name reflects its structure, indicating the positions and types of substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- typically involves the condensation of appropriate aldehydes and phenols under controlled conditions. One common method includes the use of methoxy-substituted benzaldehyde and propenal in the presence of a base catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit inflammatory mediators, and scavenge free radicals. These actions are mediated through its functional groups, which interact with biological macromolecules such as proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenal, 3-(2-methoxyphenyl)-
  • 2-Propenal, 3-(3,4-dimethoxyphenyl)-
  • 2-Propenal, 3-[4-(acetyloxy)-3-methoxyphenyl]-
  • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-

Uniqueness

2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of methoxymethoxy groups enhances its solubility and reactivity compared to similar compounds .

Properties

CAS No.

56862-58-9

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(Z)-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-enal

InChI

InChI=1S/C12H14O4/c1-14-9-16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,9H2,1-2H3/b4-3-

InChI Key

DSMOYXWZPJLKEI-ARJAWSKDSA-N

Isomeric SMILES

COCOC1=C(C=C(C=C1)/C=C\C=O)OC

Canonical SMILES

COCOC1=C(C=C(C=C1)C=CC=O)OC

Origin of Product

United States

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